molecular formula C8H10N2O2 B181654 3,5-Dimethyl-2-nitroaniline CAS No. 35490-74-5

3,5-Dimethyl-2-nitroaniline

Cat. No. B181654
CAS RN: 35490-74-5
M. Wt: 166.18 g/mol
InChI Key: UDQLNMXIULDNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-2-nitroaniline is an organic compound that belongs to the family of nitroanilines . It is a derivative of aniline where two methyl groups are attached at the 3rd and 5th positions and a nitro group at the 2nd position of the benzene ring .


Synthesis Analysis

Transition metal complexes of Co(II) and Ni(II) with azo dye 3,5-dimethyl-2-(4-nitrophenylazo)-phenol derived from 4-nitoaniline and 3,5-dimethylphenol were synthesized . The stoichiometry of the complexes has been found to be 1:2 (Metal:ligand) .


Molecular Structure Analysis

The molecular formula of this compound is C8H10N2O2 . The optimized molecular structure can be analyzed using Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311+G (d,p) basis set .


Physical And Chemical Properties Analysis

This compound is a solid compound . It exhibits a high degree of thermal stability . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

  • Crystallographic studies of N,N-dimethyl-4-nitroaniline and its derivatives, including 3,5-Dimethyl-2-nitroaniline, provide structural evidence challenging the classical concept of through-resonance in such compounds (Krygowski & Maurin, 1989).

  • Research on the synthesis and crystal structure of derivatives involving nitroaniline, such as 2,5-dimethyl-3,4-diacetyl-1-(3-Nitrophenyl)pyrrol, offers insights into the chemical reactions and potential applications of nitroaniline derivatives in various synthetic processes (Zhuang Hong, 2000).

  • The study of 14N quadrupole effects in CP-MAS 13C NMR spectra of organic compounds, including 2,6-dimethyl-3-nitroaniline, reveals insights into the NMR spectral properties of nitroaniline compounds in solid states, which is crucial for material characterization (Naito, Ganapathy & Mcdowell, 1982).

  • Investigations into crystalline complexes containing nitroaniline derivatives, such as 2-methyl-4-nitroaniline, highlight their potential as probes in DNA conformation studies (Vyas et al., 1984).

  • Studies on the high piezoelectric output voltage from blue fluorescent N,N-Dimethyl-4-nitroaniline nano crystals in poly-L-lactic acid electrospun fibers demonstrate the potential of nitroaniline derivatives in creating piezoelectric and optical materials for energy harvesting and emission applications (Baptista et al., 2022).

  • Research on the synthesis, spectral, and dyeing performance of 4-(2-Aminmo-5-nitro-phenylazo)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one complexes with metal ions indicates the utility of nitroaniline derivatives in developing dyes and antibacterial agents (Jarad, 2016).

Safety and Hazards

Nitroanilines, in general, are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are toxic if swallowed, in contact with skin or if inhaled. They may cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

The primary target of 3,5-Dimethyl-2-nitroaniline is likely to be the electron-rich sites in biological systems due to the presence of the nitro group . The nitro group is an electron-withdrawing group, which can increase the acidity of the compound .

Mode of Action

The mode of action of this compound involves electron transfer . The nitro group in the compound can accept electrons, leading to changes in the electron distribution within the molecule . This can affect the stability of the molecule and its interactions with other molecules .

Biochemical Pathways

Nitroanilines in general are known to undergoreduction reactions in biological systems . These reactions can lead to the formation of less harmful or useful counterparts .

Pharmacokinetics

Factors such as the compound’slipophilicity , molecular weight , and solubility can influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of the action of this compound can vary depending on the context. In some cases, the compound may cause irritation to the skin, eyes, and respiratory system . In other cases, it may be used in chemical reactions to produce other compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of solvents can affect the compound’s interactions with its targets . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature , pH , and the presence of other chemicals .

properties

IUPAC Name

3,5-dimethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQLNMXIULDNCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623984
Record name 3,5-Dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35490-74-5
Record name 3,5-Dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
3,5-Dimethyl-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
3,5-Dimethyl-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
3,5-Dimethyl-2-nitroaniline
Reactant of Route 5
Reactant of Route 5
3,5-Dimethyl-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
3,5-Dimethyl-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.